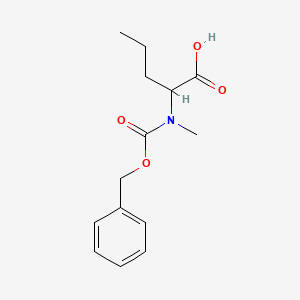

Cbz-N-methyl-D-norvaline

Description

BenchChem offers high-quality Cbz-N-methyl-D-norvaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cbz-N-methyl-D-norvaline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-3-7-12(13(16)17)15(2)14(18)19-10-11-8-5-4-6-9-11/h4-6,8-9,12H,3,7,10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQJUVKEWIMVQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cbz-N-methyl-D-norvaline chemical structure and properties

An In-Depth Technical Guide to Cbz-N-methyl-D-norvaline: Synthesis, Properties, and Application

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Cbz-N-methyl-D-norvaline, a specialized amino acid derivative of significant interest to researchers and professionals in peptide chemistry and drug development. While not as commonly documented as its L-valine counterpart, this molecule serves as a valuable building block for the synthesis of peptides with enhanced therapeutic properties. This document details its chemical structure, physicochemical properties, a robust synthetic pathway with a step-by-step protocol, and its strategic role in modern peptide science. We will explore the causal reasoning behind experimental choices and the impact of its unique structural features—the N-methyl group and the Cbz protecting group—on peptide stability, conformation, and bioavailability.

Introduction: The Strategic Value of N-Methylated Amino Acids

In the pursuit of novel peptide-based therapeutics, chemists are often challenged by the inherent limitations of natural peptides, such as susceptibility to enzymatic degradation and poor membrane permeability. The strategic modification of the peptide backbone is a cornerstone of modern medicinal chemistry, and N-methylation is a powerful tool in this endeavor. The substitution of an amide proton with a methyl group imparts significant changes to a peptide's properties.

N-methylation enhances metabolic stability by creating steric hindrance that shields the adjacent peptide bond from proteolytic enzymes.[1] This modification also removes a hydrogen bond donor, which can increase lipophilicity and improve passive diffusion across cellular membranes.[1] Furthermore, the presence of an N-methyl group restricts the conformational flexibility of the peptide backbone, which can be used to stabilize specific secondary structures, such as turns, and modulate binding affinity to a biological target.[2][3]

Cbz-N-methyl-D-norvaline is a chiral building block that combines three key features:

-

D-Norvaline Core: The use of a non-proteinogenic D-amino acid can in itself confer resistance to proteolysis. Norvaline, an isomer of valine, provides a linear propyl side chain.

-

N-Methylation: As discussed, this modification is crucial for enhancing pharmacokinetic properties.[4]

-

Carboxybenzyl (Cbz) Protection: The Cbz group is a classic and robust protecting group for the amino function, essential for controlled, stepwise peptide synthesis.[][6] It is stable under a variety of conditions but can be cleanly removed, typically by catalytic hydrogenolysis.[7]

This guide will provide the technical details necessary for the synthesis and application of this valuable compound.

Chemical Structure and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its structure and properties.

Chemical Structure

The systematic IUPAC name for Cbz-N-methyl-D-norvaline is (2R)-2-{amino}pentanoic acid. The structure consists of a pentanoic acid backbone with an amino group at the C2 (alpha) position. This amino group is substituted with both a methyl group and a benzyloxycarbonyl (Cbz) group. The stereochemistry at the alpha-carbon is 'R', corresponding to the D-configuration.

Caption: Chemical structure of Cbz-N-methyl-D-norvaline.

Physicochemical Properties

Direct experimental data for Cbz-N-methyl-D-norvaline is scarce. However, we can reliably infer its properties from its direct chiral isomer, Cbz-N-methyl-L-valine (CAS: 42417-65-2), and the unmethylated precursor, N-Cbz-D-norvaline (CAS: 42918-89-8). The physical properties are expected to be nearly identical to its L-enantiomer.

| Property | Value | Source/Reference |

| IUPAC Name | (2R)-2-{amino}pentanoic acid | Inferred from structure |

| Synonyms | N-Cbz-N-methyl-D-norvaline, Z-N-Me-D-Nva-OH | Common abbreviations |

| CAS Number | Not assigned (as of early 2026) | - |

| Molecular Formula | C₁₄H₁₉NO₄ | [8][9] |

| Molecular Weight | 265.31 g/mol | [8][9][10] |

| Appearance | White to off-white solid or viscous oil | Inferred from[8] |

| Melting Point | Approx. 66-71 °C | Based on L-isomer[8] |

| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO | Inferred from[11] |

| Storage | Room temperature, keep in a dark, dry place | [12] |

Synthesis and Purification

The most direct and widely applied method for the synthesis of N-methylated amino acids is the N-methylation of an N-protected precursor.[13] The following section details a robust protocol for the synthesis of Cbz-N-methyl-D-norvaline from the commercially available N-Cbz-D-norvaline.

Synthetic Workflow

The synthesis involves the deprotonation of both the carboxylic acid and the carbamate N-H proton of N-Cbz-D-norvaline using a strong, non-nucleophilic base like sodium hydride (NaH). The resulting dianion is then alkylated with an electrophilic methyl source, typically iodomethane (methyl iodide).

Caption: Synthetic workflow for Cbz-N-methyl-D-norvaline.

Experimental Protocol

This protocol is adapted from established procedures for the N-methylation of N-protected amino acids.[13][14]

Materials:

-

N-Cbz-D-norvaline (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (4.0-5.0 eq)

-

Iodomethane (CH₃I) (4.0-5.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium thiosulfate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon inlet, dissolve N-Cbz-D-norvaline (1.0 eq) in anhydrous THF.

-

Expertise & Experience: The use of anhydrous THF and an inert argon atmosphere is critical to prevent the quenching of the highly reactive sodium hydride by moisture.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reagents: Add iodomethane (4.0-5.0 eq) to the stirred solution.

-

Causality: Adding the alkylating agent before the base ensures it is present to immediately react with the generated anion, minimizing potential side reactions.

-

-

Base Addition: Carefully add sodium hydride (60% dispersion, 4.0-5.0 eq) portion-wise over 1-2 hours. Vigorous hydrogen gas evolution will be observed. Maintain the temperature at 0 °C during the addition.

-

Trustworthiness: Portion-wise addition is a critical safety measure to control the exothermic reaction and the rate of hydrogen evolution. A syringe or a solid addition funnel can be used.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours) to ensure complete methylation.

-

Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and adding isopropanol dropwise until bubbling ceases, to destroy any excess NaH. Then, slowly add water.

-

Work-up & Extraction:

-

Reduce the volume of THF under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove mineral oil and excess iodomethane.

-

Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl. The product should precipitate or form an oil.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium thiosulfate (to remove any residual iodine), followed by brine.

-

Self-Validating System: Each washing step serves a specific purpose—removing impurities and ensuring a clean final product.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which often appears as a viscous oil or solid.

Purification

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Cbz-N-methyl-D-norvaline.

Role in Drug Discovery and Peptide Chemistry

The incorporation of Cbz-N-methyl-D-norvaline into a peptide sequence is a strategic decision aimed at optimizing the molecule's drug-like properties.

-

Proteolytic Resistance: The N-methyl group provides steric hindrance that can significantly slow or prevent cleavage by proteases and peptidases, thereby increasing the in-vivo half-life of the peptide.[3]

-

Conformational Control: The steric bulk of the N-methyl group disfavors a planar trans-peptide bond, increasing the propensity for a cis-amide bond conformation. This can be used to induce or stabilize specific turn structures, which are often critical for receptor binding.[2]

-

Increased Bioavailability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can enhance its ability to cross biological membranes, a key factor for oral bioavailability.[1]

-

Controlled Synthesis: The Cbz group is a vital tool for peptide synthesis.[][6] It prevents the N-terminal amine from participating in unwanted side reactions during the activation and coupling of the C-terminal carboxylic acid to the next amino acid in the sequence.[15] Its removal via hydrogenolysis is a mild and highly selective method that does not affect most other functional groups.[7][16]

Analytical Characterization

To ensure the identity and purity of the synthesized Cbz-N-methyl-D-norvaline, a combination of standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will confirm the presence of all protons, including the characteristic N-methyl singlet (typically around 2.8-3.0 ppm), the benzyl protons of the Cbz group, and the propyl side chain protons.

-

¹³C NMR will show the corresponding carbon signals, confirming the overall structure.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound (Expected [M-H]⁻ or [M+Na]⁺).

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to confirm the enantiomeric purity (D-configuration), while reverse-phase HPLC is used to determine the chemical purity of the final product.

Conclusion

Cbz-N-methyl-D-norvaline represents a highly specialized yet powerful building block for the synthesis of advanced peptides. Its unique combination of a D-amino acid core, a backbone N-methyl group, and a robust Cbz protecting group provides peptide chemists with a valuable tool to overcome the common challenges of poor stability and bioavailability in peptide drug development. The synthetic protocols and technical insights provided in this guide are intended to empower researchers to confidently produce and utilize this compound, accelerating the discovery of next-generation peptide therapeutics.

References

-

Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. [Link]

-

Synthesis of N-Alkyl Amino Acids. (n.d.). In Non-proteinogenic Amino Acid Building Blocks. [Link]

-

LifeTein. (2025). Should My Peptide Be Methylated?. [Link]

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

-

Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-Methyl Amino Acids - Enamine [enamine.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Cbz-N-methyl-L-valine 95% | CAS: 42417-65-2 | AChemBlock [achemblock.com]

- 10. CAS RN 42417-65-2 | Fisher Scientific [fishersci.com]

- 11. Cbz-D-Valine | 1685-33-2 [chemicalbook.com]

- 12. N-Cbz-D-norvaline | 42918-89-8 [sigmaaldrich.com]

- 13. researchmgt.monash.edu [researchmgt.monash.edu]

- 14. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 16. Cbz-Protected Amino Groups [organic-chemistry.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Z-N-Me-D-Nva-OH (N-Cbz-N-methyl-D-valine)

Senior Application Scientist's Foreword: In the intricate field of peptide chemistry and therapeutic development, the selection of building blocks is a critical determinant of the final molecule's success. N-methylated amino acids, such as the subject of this guide, represent a pivotal class of synthons that impart unique and highly desirable properties to peptide structures. This document provides a comprehensive technical overview of Z-N-Me-D-Nva-OH, more accurately identified in chemical literature and supplier databases as Z-N-Me-D-Val-OH or N-Cbz-N-methyl-D-valine. We will delve into its fundamental properties, the strategic rationale for its use, and practical, field-tested protocols for its application. The aim is to equip researchers with the foundational knowledge and procedural insights required to effectively leverage this compound in their synthetic endeavors.

Compound Identification and Physicochemical Properties

The designation "Z-N-Me-D-Nva-OH" suggests an N-terminally protected (Z-group), N-alpha-methylated, D-configured norvaline. However, based on extensive database cross-referencing, the compound most commonly associated with this nomenclature pattern and its corresponding molecular weight is N-Cbz-N-methyl-D-valine . The structural difference lies in the side chain: isopropyl for valine versus n-propyl for norvaline. This guide will focus on the widely available and characterized valine derivative.

The core physicochemical properties of Z-N-Me-D-Val-OH are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid | [] |

| Synonyms | N-Cbz-N-methyl-D-valine, Z-D-N-Me-Val-OH | [][2] |

| CAS Number | 53978-73-7 | [][2] |

| Molecular Formula | C14H19NO4 | [][3] |

| Molecular Weight | 265.3 g/mol | [][3] |

| Appearance | White to off-white powder or crystals | [2] |

| Storage | Store at 2-8 °C, sealed in a dry, well-ventilated area | [][2] |

Molecular Structure and Mechanistic Implications

The structure of Z-N-Me-D-Val-OH is purpose-designed to introduce specific, predictable modifications into a peptide backbone. Each functional group serves a distinct role that influences both the synthetic process and the final properties of the peptide.

Caption: Chemical structure of Z-N-Me-D-Val-OH.

-

D-Stereochemistry: The (R)-configuration at the alpha-carbon is a non-natural stereoisomer. Incorporating D-amino acids is a well-established strategy in drug development to enhance peptide stability. Natural proteases, which are chiral enzymes, typically recognize and cleave peptide bonds between L-amino acids. A D-amino acid at or near the cleavage site sterically hinders enzyme binding, thereby dramatically increasing the peptide's half-life in vivo.

-

N-Methylation: The methyl group on the backbone amide nitrogen introduces significant conformational constraints. It eliminates the amide proton, which is a hydrogen bond donor. This disruption of secondary structures like α-helices and β-sheets can lock the peptide into a more specific, and often more bioactive, conformation. Furthermore, N-methylation provides additional steric shielding against enzymatic degradation by exopeptidases and endopeptidases.

-

Benzyloxycarbonyl (Z) Group: The Z-group is a classic urethane-type protecting group for the amine. Its primary function is to prevent self-polymerization and to ensure that the amino acid couples at its carboxyl terminus during peptide synthesis. It is stable to the basic conditions used for Fmoc deprotection and the mildly acidic conditions for Boc deprotection, making it an orthogonal protecting group suitable for specific synthetic strategies. The Z-group is typically removed via catalytic hydrogenation (e.g., H2/Pd-C) or strong acidolysis (e.g., HBr in acetic acid).

Application in Synthetic Peptide Chemistry

The primary application of Z-N-Me-D-Val-OH is as a specialized building block in solid-phase or solution-phase peptide synthesis. Its inclusion is a deliberate choice to engineer peptides with enhanced stability and defined conformations, which are critical attributes for therapeutic candidates.

Causality in Experimental Choices

When incorporating N-methylated amino acids, standard peptide coupling protocols must often be adjusted. The increased steric bulk around the nitrogen atom and the nucleophilicity of the secondary amine can significantly slow down the coupling reaction.

-

Choice of Coupling Reagents: Standard carbodiimide-based reagents like DIC, when used with HOBt, may result in low yields. More potent coupling reagents are required to overcome the steric hindrance. Formamidinium-based reagents such as HATU, HBTU, or COMU are preferred as they form highly reactive acyl-uronium intermediates that efficiently acylate the sterically hindered N-methyl amine.

-

Reaction Conditions: Extended coupling times (2-24 hours) and double-coupling cycles are frequently necessary to drive the reaction to completion. Monitoring the reaction progress using a qualitative test (e.g., the Kaiser test for primary amines, which will be negative, or the Chloranil test for secondary amines) is crucial.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This section provides a validated, step-by-step methodology for the incorporation of Z-N-Me-D-Val-OH into a peptide sequence on a solid support (e.g., Rink Amide resin), assuming an Fmoc-based strategy for the other amino acids.

Workflow Overview

Caption: SPPS workflow for Z-N-Me-D-Val-OH incorporation.

Detailed Step-by-Step Methodology

Materials:

-

Fmoc-protected amino acid loaded resin (e.g., Rink Amide MBHA)

-

Z-N-Me-D-Val-OH

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Chloranil Test Reagents: Acetaldehyde, p-chloranil solution

Protocol:

-

Resin Preparation:

-

Place the resin in a suitable reaction vessel.

-

Swell the resin in DMF for 30 minutes.

-

Perform Fmoc deprotection of the terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Z-N-Me-D-Val-OH (3 equivalents relative to resin loading) in DMF.

-

Add HATU (2.95 equivalents) and allow it to dissolve.

-

Add DIPEA (6 equivalents) to the mixture.

-

Allow the activation to proceed for 2-5 minutes at room temperature. The solution will typically change color.

-

-

Coupling to Resin:

-

Drain the DMF from the washed resin.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for at least 4 hours at room temperature. For difficult couplings, this time can be extended overnight.

-

-

Monitoring and Recoupling (Self-Validation):

-

Take a small sample of resin beads, wash them thoroughly with DMF, then DCM, and dry them.

-

Perform a Chloranil test. A positive result (blue/green beads) indicates the presence of a secondary amine, meaning the coupling was successful.

-

If the test is weak or negative, a second coupling (recoupling) is advised. Drain the reaction vessel and repeat steps 2 and 3.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove any unreacted reagents and byproducts.

-

-

Synthesis Continuation:

-

The peptide is now ready for the next coupling step. Since the N-terminus is protected with the Z-group, standard Fmoc deprotection will not affect it. The synthesis can continue by coupling the next amino acid to a different functional group if the strategy requires it, or this can be the final N-terminal residue.

-

-

Final Cleavage and Z-Group Removal:

-

After the full peptide sequence is assembled, the peptide is cleaved from the resin using a standard TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5). This will also remove acid-labile side-chain protecting groups.

-

The Z-group, however, is stable to TFA. It must be removed in a separate step post-cleavage and purification, typically via catalytic hydrogenation .

-

Protocol for Z-Group Deprotection: Dissolve the purified, Z-protected peptide in a suitable solvent (e.g., methanol, acetic acid). Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w). Purge the vessel with hydrogen gas (H2) and stir under a hydrogen atmosphere (balloon or Parr shaker) for 2-16 hours until the reaction is complete, as monitored by HPLC or Mass Spectrometry. Filter the catalyst through Celite and lyophilize the filtrate to obtain the final peptide.

-

Conclusion

Z-N-Me-D-Val-OH is a high-value, strategic building block for the synthesis of advanced peptides. Its unique combination of N-methylation and D-stereochemistry offers a dual-pronged approach to overcoming the primary liabilities of peptide therapeutics: proteolytic instability and conformational flexibility. While its incorporation requires specialized coupling conditions to overcome steric hindrance, the resulting enhancements in pharmacokinetic and pharmacodynamic properties often justify the synthetic investment. This guide provides the core data and a robust, validated protocol to empower researchers in the effective utilization of this compound for the development of next-generation peptide-based drugs.

References

-

BOC Sciences. Z-D-N-Me-Val-OH - (CAS 53978-73-7). []

-

MilliporeSigma. Z-D-N-Me-Val-OH | 53978-73-7. [2]

-

ChemPep Inc. 42417-65-2 | Z-N-Me-Val-OH. [3]

-

Sunway Pharm Ltd. Z-D-Nva-oh - CAS:42918-89-8. [4]

-

Tokyo Chemical Industry Co., Ltd. N-Carbobenzoxy-DL-norvaline | 21691-43-0.

-

BenchChem. Application Notes: N-Carbobenzoxy-DL-norvaline as a Chiral Resolving Agent. [5]

Sources

Solubility of Cbz-N-methyl-D-norvaline in organic solvents

An In-depth Technical Guide to the Solubility of Cbz-N-methyl-D-norvaline in Organic Solvents

Abstract

Cbz-N-methyl-D-norvaline is a bespoke amino acid derivative of significant interest in modern drug development, particularly in the synthesis of complex peptides and antibody-drug conjugates (ADCs). The strategic inclusion of an N-methyl group enhances proteolytic stability and modulates peptide conformation, while the D-enantiomeric form provides resistance to enzymatic degradation and allows for unique structural motifs.[1] The solubility of this building block in organic solvents is a critical parameter that dictates reaction efficiency, purification strategies, and overall process viability. This technical guide provides a comprehensive framework for understanding and determining the solubility of Cbz-N-methyl-D-norvaline. We will explore its key physicochemical properties, dissect the intermolecular forces governing its interaction with various organic solvents, and present a validated, step-by-step protocol for accurate solubility measurement. This document is intended for researchers, chemists, and drug development professionals seeking to optimize synthetic methodologies and formulation strategies involving N-methylated amino acid derivatives.

Introduction: The Strategic Importance of Cbz-N-methyl-D-norvaline

In the landscape of peptide-based therapeutics, chemists continually seek to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability. Chemical modifications are a cornerstone of this effort, and Cbz-N-methyl-D-norvaline represents a confluence of three powerful strategies:

-

The D-Norvaline Core: As a non-proteinogenic amino acid, D-norvaline is not recognized by many proteases, significantly reducing the rate of in-vivo degradation of the resulting peptide.

-

N-Methylation: The replacement of the amide proton with a methyl group is a critical modification. It sterically hinders protease activity and eliminates a hydrogen bond donor, which can restrict the conformational freedom of the peptide backbone.[1] This conformational control can lock the peptide into a bioactive shape and can also increase lipophilicity, potentially improving membrane permeability.[1]

-

The Benzyloxycarbonyl (Cbz) Protecting Group: The Cbz group is a robust and widely used protecting group for the amine functionality.[1] Its presence is essential for controlled, stepwise peptide synthesis, preventing unwanted side reactions. Its relatively nonpolar, aromatic nature also significantly influences the solubility profile of the amino acid building block, generally increasing its affinity for organic solvents compared to its unprotected counterpart.[2]

Given its role as a synthetic intermediate, for instance in the creation of potent ADC linkers, understanding the solubility of Cbz-N-methyl-D-norvaline is not merely an academic exercise.[3] It is a fundamental prerequisite for developing scalable, efficient, and reproducible synthetic processes. Poor solubility can lead to heterogeneous reaction mixtures, reduced reaction rates, and complex purification challenges.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for Cbz-N-methyl-D-norvaline is scarce, we can infer its properties from closely related analogs like Cbz-N-methyl-L-valine and N-Cbz-D-norvaline. These properties provide the basis for predicting its solubility behavior.

| Property | Inferred Value / Characteristic | Source(s) | Impact on Solubility |

| Molecular Formula | C₁₄H₁₉NO₄ | N/A | The combination of a nonpolar propyl side chain and aromatic Cbz group with a polar carboxylic acid suggests amphiphilic character. |

| Molecular Weight | 265.3 g/mol | [4] | A moderate molecular weight that does not inherently limit solubility. |

| Appearance | Expected to be a White Crystalline Solid | [5] | As a solid, its solubility will be governed by the energy required to overcome the crystal lattice forces. |

| Melting Point | ~68-70 °C (based on L-isomer) | [4][5][6] | A relatively low melting point suggests that the crystal lattice energy may not be excessively high, potentially favoring dissolution. |

| Hydrogen Bond Donor | 1 (from carboxylic acid -OH) | [7] | The ability to donate a hydrogen bond is a key interaction mechanism with protic solvents. |

| Hydrogen Bond Acceptor | 4 (from carbonyl and ether oxygens) | [7] | Multiple acceptor sites allow for strong interactions with protic solvents like alcohols. |

| Predicted pKa | ~4.01 | [5] | The acidic nature of the carboxylic acid is a dominant feature for interactions with basic or polar solvents. |

The solubility of this molecule is a delicate balance between its nonpolar regions (the propyl side chain and the benzyl group of the Cbz moiety) and its polar region (the carboxylic acid). The N-methylation removes a potential hydrogen bond donation site at the amide nitrogen, which slightly reduces its potential for interaction with protic solvents compared to a non-methylated equivalent but increases its overall lipophilicity.

A Framework for Solvent Selection

The principle of "like dissolves like" provides a foundational model for predicting solubility. The interactions between Cbz-N-methyl-D-norvaline and a solvent can be understood by considering the solvent's ability to engage with the molecule's distinct features.

Caption: Intermolecular forces governing solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These are often excellent candidates. Their high dielectric constants can effectively solvate the polar carboxylic acid group through strong dipole-dipole interactions. Lacking acidic protons, they do not compete with solute-solute hydrogen bonding, facilitating the dissolution process.[2][8] Qualitative data for the related Cbz-N-methyl-L-valine indicates it is slightly soluble in DMSO.[5][6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing them to interact strongly with the carboxylic acid group. However, their effectiveness may be tempered by the molecule's significant nonpolar character. The related Cbz-N-methyl-L-valine is reported to be slightly soluble in both methanol and ethanol.[5][6]

-

Nonpolar / Low-Polarity Solvents (e.g., Dichloromethane (DCM), Chloroform, THF): These solvents will primarily interact with the nonpolar benzyl and propyl components of the molecule via Van der Waals forces. While they are poor solvents for the polar carboxylic acid, the large nonpolar surface area of Cbz-N-methyl-D-norvaline may lead to some degree of solubility. Cbz-N-methyl-L-valine, for instance, shows slight solubility in chloroform.[4][5][6]

Authoritative Protocol for Experimental Solubility Determination

To obtain reliable and reproducible solubility data, a rigorous experimental approach is essential. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility and is the recommended procedure.[9][10] This method ensures that the solution has reached a true saturation point, providing a value that is independent of kinetic artifacts.

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Experimental Protocol

1. Materials and Preparation:

-

Analyte: Cbz-N-methyl-D-norvaline (verify purity, >98%).

-

Solvents: Select a range of high-purity (e.g., HPLC grade) organic solvents.

-

Equipment: Analytical balance, vials with screw caps, orbital shaker or rotator with temperature control, centrifuge, syringe filters (e.g., 0.22 µm PTFE, check for compatibility and low binding), calibrated pipettes, HPLC system with UV detector.

2. Equilibration (The Core of the Method):

-

Add an excess amount of solid Cbz-N-methyl-D-norvaline to a known volume of the chosen solvent in a sealed vial. "Excess" is critical; a visible amount of solid must remain at the end of the experiment to ensure saturation.

-

Causality: The presence of undissolved solid is the defining feature of a saturated solution at equilibrium.[11]

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-72 hours). The goal is to reach thermodynamic equilibrium.

-

Causality: Short incubation times may lead to an underestimation of solubility (kinetic solubility), whereas this extended period allows the dissolution and precipitation rates to equalize.[9]

3. Phase Separation (A Critical Control Point):

-

After equilibration, let the vials stand briefly to allow larger particles to settle.

-

Centrifuge the vials at a high speed (e.g., >10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Causality: Centrifugation is a crucial step to separate the bulk of the solid phase from the saturated liquid phase. Relying on gravity alone is insufficient.[12]

-

Carefully withdraw an aliquot of the clear supernatant. For maximum accuracy, immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic particulates.

-

Causality: Failure to remove fine particles can lead to their dissolution during the subsequent dilution or analysis step, causing a significant overestimation of the true solubility.[12]

4. Sample Preparation and Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample by a validated, stability-indicating HPLC-UV method.

-

Causality: HPLC is superior to simpler methods like UV spectroscopy or nephelometry because it can separate the analyte from any potential impurities or degradation products, ensuring that only the concentration of the intact Cbz-N-methyl-D-norvaline is measured.[12]

5. Data Analysis:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Back-calculate the original concentration in the undiluted supernatant using the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different solvents.

Table 1: Solubility of Cbz-N-methyl-D-norvaline in Various Organic Solvents at 25 °C (Template)

| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mmol/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | [Experimental Value] | [Calculated Value] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Value] | [Calculated Value] |

| Methanol | Polar Protic | 32.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | 24.6 | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran (THF) | Low-Polarity Ether | 7.6 | [Experimental Value] | [Calculated Value] |

| Dichloromethane (DCM) | Low-Polarity Halogenated | 9.1 | [Experimental Value] | [Calculated Value] |

Interpretation: The results from such an experiment would provide a clear rank-ordering of solvents. It would be expected that solvents with higher polarity, particularly polar aprotic solvents, would exhibit higher solubility values. This data is invaluable for selecting appropriate solvents for synthetic reactions (to ensure a homogeneous phase) or for purification steps like crystallization (where a combination of a "good" solvent and a "poor" anti-solvent is often used).

Conclusion

Cbz-N-methyl-D-norvaline is a valuable building block in medicinal chemistry, and a thorough understanding of its solubility is paramount for its effective utilization. This guide has established that its solubility is governed by a balance of nonpolar characteristics, derived from its Cbz and propyl groups, and polar interactions, mediated by its carboxylic acid functionality. While precise data requires experimental determination, a predictive framework based on solvent class can effectively guide initial solvent screening. By adhering to the rigorous, self-validating shake-flask protocol detailed herein, researchers can generate accurate and reliable thermodynamic solubility data. This information is fundamental for robust process development, enabling the efficient and scalable synthesis of the next generation of peptide-based therapeutics.

References

-

Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607–615. [Link]

-

PubChem. (n.d.). Solubility determination of compounds of pharmaceutical interest. National Center for Biotechnology Information. [Link]

-

Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed, 33631265. [Link]

-

ChemBK. (2024). Cbz-N-methyl-L-valine - Physico-chemical Properties. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Chemsrc. (2025). Cbz-N-methyl-L-valine | CAS#:42417-65-2. [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK, 1(1), 1-15. [Link]

-

LookChem. (n.d.). Cas 42417-65-2,Cbz-N-methyl-L-valine. [Link]

-

Semantic Scholar. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Nishinami, S., Hirano, A., & Kameda, T. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 680873. [Link]

-

ResearchGate. (n.d.). Experimental solubility data and correlated results of amino acids in water at 298.15 K. [Link]

-

Lencka, M. (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. [Link]

-

ResearchGate. (n.d.). Solubilities of Norvaline in Water and Organic Solvents, as log C, and.... [Link]

-

PubChem. (n.d.). N-alpha-Benzyloxycarbonyl-D-valine. National Center for Biotechnology Information. [Link]

Sources

- 1. N-((Benzyloxy)carbonyl)-N-methyl-L-valine | 42417-65-2 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. Cbz-N-methyl-L-valine [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. Cbz-N-methyl-L-valine | 42417-65-2 [chemicalbook.com]

- 7. N-alpha-Benzyloxycarbonyl-D-valine | C13H17NO4 | CID 712434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. raytor.com [raytor.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Engineering Peptide Therapeutics: A Comparative Analysis of Cbz-N-methyl-D-norvaline and L-Norvaline Derivatives

Executive Summary

In the landscape of peptide drug development, the structural modification of amino acids dictates both their synthetic utility and pharmacological behavior. This technical guide explores the profound dichotomy between Cbz-N-methyl-D-norvaline —a highly specialized, sterically hindered, and protected non-natural building block—and L-norvaline derivatives , which function primarily as biologically active pharmacological agents. By analyzing their distinct roles, researchers can better leverage these compounds to overcome the inherent pharmacokinetic limitations of peptide therapeutics, such as proteolytic instability and poor membrane permeability.

Structural and Chemical Dichotomy

The functional divergence between Cbz-N-methyl-D-norvaline and L-norvaline stems from three critical structural modifications: stereochemistry, backbone N-alkylation, and N-terminal protection.

-

Stereochemistry (D vs. L): Endogenous proteases are highly stereospecific, evolved to recognize and cleave peptide bonds formed by natural L-amino acids. The substitution of an L-amino acid with its D-enantiomer (as in D-norvaline) creates a steric mismatch at the protease active site, effectively shielding the peptide from enzymatic degradation and extending its in vivo half-life[1]. Conversely, L-norvaline mimics the natural substrate L-arginine, allowing it to interact actively with endogenous enzymes[2].

-

N-Methylation: The addition of a methyl group to the amide nitrogen eliminates a hydrogen bond donor. This reduction in desolvation energy significantly increases the lipophilicity and passive membrane permeability of the molecule[3][4]. Furthermore, N-methylation restricts the Ramachandran dihedral angles, favoring the cis amide bond conformation and disrupting secondary structures (like

-sheets) that often lead to peptide aggregation[5]. -

Protection Strategy (Cbz): The Carboxybenzyl (Cbz) group is a robust, lipophilic protecting group. Unlike Fmoc or Boc, Cbz is stable to standard acidic and basic deprotection cycles in Solid-Phase Peptide Synthesis (SPPS). It is typically utilized either as an orthogonal protecting group or retained in the final drug candidate to enhance overall lipophilicity and target binding affinity.

Table 1: Comparative Physicochemical and Biological Properties

| Feature | Cbz-N-methyl-D-norvaline | L-Norvaline Derivatives |

| Stereochemistry | D-enantiomer (Non-natural) | L-enantiomer (Biological mimic) |

| N-Terminus | Cbz-protected, N-methylated | Primary amine (Typically unprotected) |

| Primary Utility | Synthetic building block for peptidomimetics | Active Pharmaceutical Ingredient (API) |

| Proteolytic Stability | Extremely High (Dual resistance via D-chirality & N-Me) | Low to Moderate (Susceptible to natural metabolism) |

| Mechanism of Action | Passive (Structural and pharmacokinetic modifier) | Active (Competitive inhibition of Arginase) |

| Membrane Permeability | High (Lipophilic Cbz + absence of H-bond donor) | Low (Zwitterionic nature limits passive diffusion) |

Cbz-N-methyl-D-norvaline: The Architect of Proteolytic Stability

Cbz-N-methyl-D-norvaline is not a drug in itself; it is a precision-engineered building block used to synthesize highly stable peptidomimetics. The dual modification (D-chirality and N-methylation) provides synergistic protection against exopeptidases and endopeptidases. However, incorporating this residue into a peptide chain presents significant synthetic challenges due to severe steric hindrance.

Protocol 1: Solution-Phase / SPPS Coupling of Cbz-N-methyl-D-norvaline

Because the N-methyl group creates a bulky microenvironment, standard coupling reagents (like HBTU or DIC) often fail, leading to incomplete reactions and deletion sequences. This protocol utilizes HOAt, which features a nitrogen atom in the pyridine ring that provides a neighboring group effect, accelerating the coupling of hindered amines.

Objective: Achieve >95% coupling efficiency of a sterically hindered N-methylated amino acid. Validation System: The standard Kaiser test yields false negatives for secondary amines. The Chloranil test must be used to self-validate the presence or absence of unreacted N-methyl amines.

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptide-resin (containing a free N-terminal secondary or primary amine) in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Activation: In a separate vial, dissolve 3.0 equivalents of Cbz-N-methyl-D-norvaline, 2.9 equivalents of HATU, and 3.0 equivalents of HOAt in minimal DMF.

-

Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation mixture. Causality: The slight deficit of HATU prevents the capping of unreacted amines by uronium salts.

-

Coupling: Transfer the activated mixture to the resin. Agitate vigorously at 40°C for 2 hours. Causality: Elevated temperature provides the kinetic energy required to overcome the steric clash of the N-methyl group.

-

Validation (Chloranil Test):

-

Wash a few resin beads and transfer to a test tube.

-

Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.

-

Let stand for 5 minutes. A dark blue/green bead indicates incomplete coupling (free secondary amine). A colorless/yellow bead confirms successful coupling.

-

-

Cleavage/Deprotection: Cleave the peptide from the resin using a standard TFA/scavenger cocktail. Note: The Cbz group is stable to TFA and will remain on the peptide, serving as a lipophilic cap. If removal is desired, subsequent catalytic hydrogenolysis (Pd/C,

) is required.

Caption: Workflow for incorporating Cbz-N-methyl-D-norvaline via Solid-Phase Peptide Synthesis (SPPS).

L-Norvaline Derivatives: Pharmacological Modulation of Arginase

Unlike its heavily protected D-counterpart, L-norvaline is a biologically active, non-proteinogenic amino acid. Its primary pharmacological role is the competitive inhibition of the enzyme arginase[6][7].

Arginase catalyzes the hydrolysis of L-arginine into ornithine and urea. In pathological states such as endothelial dysfunction, atherosclerosis, and Alzheimer's disease, arginase is upregulated. This upregulation depletes L-arginine, starving Endothelial Nitric Oxide Synthase (eNOS) of its substrate and drastically reducing the production of neuroprotective and vasodilatory Nitric Oxide (NO)[2][8]. L-norvaline structurally mimics L-arginine but lacks the cleavable guanidino group, allowing it to occupy the arginase active site without being hydrolyzed.

Protocol 2: In Vitro Arginase Inhibition Assay

To evaluate the efficacy of L-norvaline (or its synthesized derivatives) as an arginase inhibitor, a colorimetric urea quantification assay is employed. This protocol is self-validating through the inclusion of specific enzymatic controls.

Objective: Determine the

Step-by-Step Methodology:

-

Enzyme Activation: Dilute recombinant human Arginase I in activation buffer (10 mM

, 50 mM Tris-HCl, pH 7.5). Incubate at 56°C for 10 minutes. Causality: Arginase is a metalloenzyme requiring binuclear manganese clusters for catalytic activity; heating facilitates metal incorporation. -

Inhibitor Preparation: Prepare serial dilutions of L-norvaline (from 1

M to 10 mM) in assay buffer. -

Reaction Assembly: In a 96-well plate, combine 25

L of activated arginase with 25 -

Substrate Addition: Initiate the reaction by adding 50

L of 0.5 M L-arginine (pH 9.7). Incubate at 37°C for exactly 60 minutes. -

Reaction Termination: Stop the reaction by adding 400

L of an acid mixture ( -

Colorimetric Detection: Add 25

L of 9% -

Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate the

using non-linear regression analysis against the urea standard curve.

Caption: L-norvaline competitively inhibits arginase, shunting L-arginine toward eNOS for NO production.

Pharmacokinetic Implications in Drug Development

The intersection of these two molecular paradigms offers powerful strategies for modern drug development. While L-norvaline demonstrates excellent in vitro efficacy for neuroprotection and cardiovascular health, native small peptides and non-proteinogenic amino acids often suffer from rapid renal clearance and poor oral bioavailability (failing Lipinski's Rule of Five).

By utilizing building blocks like Cbz-N-methyl-D-norvaline , medicinal chemists can engineer the pharmacokinetic profile of a drug candidate. N-methyl scanning is a routine technique used to identify which amide protons can be methylated to improve Caco-2 cell permeability without destroying target affinity[4]. When a drug requires a hydrophobic, protease-resistant anchor, the incorporation of a D-configured, N-methylated, and Cbz-protected moiety ensures that the molecule survives first-pass metabolism and resists serum proteases, thereby maximizing the therapeutic window[1][3].

Conclusion

The distinction between Cbz-N-methyl-D-norvaline and L-norvaline derivatives highlights the difference between a structural tool and a pharmacological effector. L-norvaline acts directly on biological pathways to correct metabolic imbalances, particularly in NO signaling. Conversely, Cbz-N-methyl-D-norvaline is a master key for peptide engineers, providing the steric hindrance, unnatural chirality, and lipophilicity necessary to transform fragile biological sequences into robust, bioavailable therapeutics.

References

-

Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. BioKB. Available at:[Link]

-

Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. National Center for Biotechnology Information (PMC). Available at:[Link]

-

The importance of amide protons in peptide drug development. National Science Foundation (NSF). Available at:[Link]

-

L-Norvaline, a New Therapeutic Agent against Alzheimer's disease. bioRxiv. Available at:[Link]

-

Recent Advances in the Development of Therapeutic Peptides. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. biorxiv.org [biorxiv.org]

A Comprehensive Technical Guide to Cbz-N-methyl-D-norvaline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of a Niche Amino Acid Derivative

In the realm of peptide chemistry and drug discovery, the strategic modification of amino acids is a cornerstone for enhancing the therapeutic properties of peptides. N-methylation and the incorporation of D-enantiomers are two powerful strategies to improve proteolytic stability, membrane permeability, and conformational rigidity.[1][2][3][4] This guide focuses on a specific, yet significant, building block: Cbz-N-methyl-D-norvaline .

Understanding the Components: Cbz, N-methylation, and D-norvaline

The structure of Cbz-N-methyl-D-norvaline is a confluence of three key chemical modifications, each imparting distinct and advantageous properties:

-

The Carboxybenzyl (Cbz or Z) Group: A classic and robust protecting group for the amine functionality of amino acids.[5] It is stable under a wide range of reaction conditions and can be removed cleanly, typically through catalytic hydrogenolysis.[6]

-

N-methylation: The substitution of the amide proton with a methyl group. This modification enhances resistance to enzymatic degradation by proteases, improves cell permeability, and can induce specific conformational preferences in peptides.[1][7]

-

D-norvaline: The D-enantiomer of norvaline, a non-proteinogenic amino acid. The incorporation of D-amino acids into peptide chains can significantly increase their resistance to proteolytic degradation, as proteases are stereospecific for L-amino acids.[3]

Synthesis of Cbz-N-methyl-D-norvaline: A Step-by-Step Protocol

The most logical and widely practiced approach for the synthesis of N-methylated amino acids is the N-methylation of the corresponding N-protected amino acid.[8][9] The following protocol outlines a reliable method for the synthesis of Cbz-N-methyl-D-norvaline, starting from the commercially available N-Cbz-D-norvaline.

Experimental Workflow

Caption: Synthetic workflow for Cbz-N-methyl-D-norvaline.

Detailed Protocol

This protocol is adapted from established methods for the N-methylation of Cbz-protected amino acids.[9][10]

Step 1: Synthesis of N-Cbz-D-norvaline (if not commercially sourced)

While N-Cbz-D-norvaline is commercially available (CAS: 42918-89-8), this step is included for completeness.[11]

-

Dissolve D-norvaline in an aqueous solution of a suitable base, such as sodium bicarbonate or sodium hydroxide, in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring. Maintain the pH in the basic range.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up the reaction by washing with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl.

-

Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the N-Cbz-D-norvaline.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: N-methylation of N-Cbz-D-norvaline

-

To a solution of N-Cbz-D-norvaline in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (NaH) portion-wise at 0°C.

-

Stir the mixture at 0°C for approximately 30 minutes to allow for the formation of the sodium salt.

-

Add a methylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride at 0°C.

-

Perform an aqueous work-up by extracting the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure Cbz-N-methyl-D-norvaline.

Characterization and Physicochemical Properties

The successful synthesis of Cbz-N-methyl-D-norvaline should be confirmed by standard analytical techniques.

| Property | Expected Value/Observation |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.31 g/mol |

| Appearance | White to off-white solid or viscous oil |

| ¹H NMR | Characteristic peaks for the Cbz group (aromatic protons and benzylic CH₂), the N-methyl group (singlet), the norvaline backbone protons, and the terminal methyl group. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons (urethane and carboxylic acid), aromatic carbons, and aliphatic carbons of the N-methyl and norvaline side chain. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight should be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. |

Note: The exact chemical shifts in NMR will depend on the solvent used.

Sourcing Starting Materials and Related Compounds

While Cbz-N-methyl-D-norvaline itself may require synthesis, its precursors and related isomers are commercially available.

| Compound | CAS Number | Representative Suppliers |

| D-Norvaline | 2013-12-9 | INDOFINE Chemical Company, Thermo Scientific Chemicals, PureSynth[12][13][14][15] |

| N-Cbz-D-norvaline | 42918-89-8 | MilliporeSigma[11] |

| Benzyl Chloroformate (Cbz-Cl) | 501-53-1 | Thermo Scientific Chemicals, Clinivex, Atul Ltd, TCI Chemicals, Spectrum Chemical[16][17][18] |

| Cbz-N-methyl-L-valine | 42417-65-2 | Fluorochem, ChemicalBook[19][20][21] |

| N-Cbz-D-valine | 1685-33-2 | Sigma-Aldrich[22] |

Applications in Research and Drug Development

The unique structural features of Cbz-N-methyl-D-norvaline make it a valuable building block in several areas of research:

-

Peptide Synthesis: It can be incorporated into peptide sequences to enhance their resistance to enzymatic degradation and to modulate their conformational properties.[4][23][24] The Cbz group can be removed under specific conditions, allowing for further peptide chain elongation.[25]

-

Peptidomimetics: The N-methylated D-amino acid structure is a key component in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved pharmacological properties.

-

Drug Discovery: As a component of more complex molecules, it can contribute to the development of novel therapeutics with enhanced stability and bioavailability.[2][7] The N-methylation can be particularly important for creating orally available peptide-based drugs.

Conclusion

While Cbz-N-methyl-D-norvaline may not be a readily available commercial product, its synthesis is achievable through well-established chemical methodologies. This guide provides the necessary framework for researchers and drug development professionals to synthesize, characterize, and utilize this valuable N-methylated D-amino acid derivative. The strategic incorporation of such modified building blocks is a critical tool in the advancement of peptide-based therapeutics, offering a pathway to novel drugs with improved efficacy and pharmacokinetic profiles.

References

-

Atul Ltd. (n.d.). Benzyl chloroformate (95%). Retrieved March 3, 2026, from [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). D-NORVALINE. Retrieved March 3, 2026, from [Link]

-

ResearchGate. (2026, February 8). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Retrieved March 3, 2026, from [Link]

-

PureSynth. (n.d.). D-Norvaline 99.0%. Retrieved March 3, 2026, from [Link]

-

Lab Supplies. (n.d.). D-Norvaline, 1 gram, Each. Retrieved March 3, 2026, from [Link]

-

Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives. Retrieved March 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Retrieved March 3, 2026, from [Link]

-

SSRN. (n.d.). Backbone N-methylation of peptides. Retrieved March 3, 2026, from [Link]

-

PubMed. (n.d.). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. Retrieved March 3, 2026, from [Link]

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved March 3, 2026, from [Link]

-

LookChem. (n.d.). Cas 42417-65-2,Cbz-N-methyl-L-valine. Retrieved March 3, 2026, from [Link]

-

Wiley Online Library. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved March 3, 2026, from [Link]

-

Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved March 3, 2026, from [Link]

-

ResearchGate. (2008, December 3). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Retrieved March 3, 2026, from [Link]

-

ACS Publications. (n.d.). Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Retrieved March 3, 2026, from [Link]

-

USC Research Bank. (n.d.). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. Retrieved March 3, 2026, from [Link]

-

PubMed. (2023, December 15). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Retrieved March 3, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved March 3, 2026, from [Link]

- Google Patents. (n.d.). N-Methylation of amino acids.

-

NMR-BIO. (n.d.). Isotope - labeled amino acids and compounds for NMR studies. Retrieved March 3, 2026, from [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. peptide.com [peptide.com]

- 3. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-((Benzyloxy)carbonyl)-N-methyl-L-valine | 42417-65-2 | Benchchem [benchchem.com]

- 9. researchmgt.monash.edu [researchmgt.monash.edu]

- 10. guidechem.com [guidechem.com]

- 11. N-Cbz-D-norvaline | 42918-89-8 [sigmaaldrich.com]

- 12. D-NORVALINE | 2013-12-9 | INDOFINE Chemical Company [indofinechemical.com]

- 13. pure-synth.com [pure-synth.com]

- 14. Thermo Scientific Chemicals D-Norvaline, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. calpaclab.com [calpaclab.com]

- 16. Benzyl chloroformate, 97 wt%, stabilized 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 17. theclinivex.com [theclinivex.com]

- 18. atul.co.in [atul.co.in]

- 19. fluorochem.co.uk [fluorochem.co.uk]

- 20. lookchem.com [lookchem.com]

- 21. Cbz-N-methyl-L-valine - Safety Data Sheet [chemicalbook.com]

- 22. Cbz-D-Valine | 1685-33-2 [sigmaaldrich.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cbz-Protected Amino Groups [organic-chemistry.org]

In-Depth Technical Guide: Physical Properties and Characterization of N-Benzyloxycarbonyl-N-methyl-D-norvaline

This is an in-depth technical guide on the physical properties, synthesis, and characterization of N-benzyloxycarbonyl-N-methyl-D-norvaline (Z-N-Me-D-Nva-OH).

Executive Summary & Chemical Identity

N-benzyloxycarbonyl-N-methyl-D-norvaline (Z-N-Me-D-Nva-OH) is a specialized non-proteinogenic amino acid derivative used primarily in the synthesis of peptidomimetics and protease-resistant peptide analogs. By combining the D-configuration (which resists enzymatic degradation) with N-methylation (which alters peptide backbone conformation and increases lipophilicity), this building block is critical for developing stable therapeutic peptides, such as cyclosporine analogs or specific enzyme inhibitors.

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | (2R)-2-[benzyl(methyl)carbamoyl]pentanoic acid |

| Common Name | Z-N-Me-D-Nva-OH |

| Synonyms | N-Cbz-N-methyl-D-norvaline; N-alpha-Z-N-alpha-methyl-D-norvaline |

| Molecular Formula | |

| Molecular Weight | 265.31 g/mol |

| Chirality | D-Enantiomer (R-configuration at |

| CAS Number | Analogous to L-isomer (177659-78-8); Specific D-isomer CAS is rarely indexed in public databases.[1][2] |

Physicochemical Profile

The physical properties of Z-N-Me-D-Nva-OH are largely dictated by the lipophilic benzyl carbamate (Z) protecting group and the N-methyl modification, which eliminates a hydrogen bond donor, often lowering the melting point compared to its non-methylated counterpart.

Core Physical Data

Note: Values inferred from the L-enantiomer and homologous N-methyl amino acids due to the specific D-isomer's rarity.

| Property | Value / Description |

| Physical State | Viscous oil or low-melting solid (white to off-white) |

| Melting Point | Typically lower than Z-D-Nva-OH; likely < 60 °C or an oil at RT. |

| Solubility | Highly soluble in organic solvents (DCM, EtOAc, MeOH, DMF). Insoluble in water. |

| pKa (COOH) | ~3.8 – 4.2 (Typical for |

| LogP (Predicted) | ~2.5 – 3.0 (Increased lipophilicity due to N-methylation) |

| Optical Rotation |

Structural Conformation (Rotamerism)

A critical feature of N-methylated amino acids is the presence of cis/trans rotamers around the tertiary amide bond (carbamate nitrogen).

-

Mechanism: The N-methyl group creates steric hindrance, causing the Z-group to adopt two distinct stable conformations in solution (visible in NMR).

-

Implication: NMR spectra often show dual peaks for the N-methyl and

-proton signals, which should not be mistaken for impurities.

Synthesis & Production Logic

The synthesis of Z-N-Me-D-Nva-OH typically follows the Freidinger Method (alkylation of a urethane-protected amino acid) to ensure optical purity is maintained.

Synthesis Workflow (Freidinger Alkylation)

This protocol minimizes racemization, a common risk when methylating activated amino acids.

Reagents:

-

Starting Material: Z-D-Norvaline (Z-D-Nva-OH).

-

Methylating Agent: Methyl Iodide (MeI).[3]

-

Base: Sodium Hydride (NaH) or Silver Oxide (

). -

Solvent: Anhydrous THF or DMF.

Step-by-Step Protocol:

-

Dissolution: Dissolve Z-D-Nva-OH in anhydrous THF under inert atmosphere (

or Ar). -

Deprotonation: Cool to 0°C and add NaH (2-3 equivalents) cautiously. The carboxyl group and the carbamate nitrogen are deprotonated.

-

Methylation: Add Methyl Iodide (excess, ~8 eq.) and stir. The reaction proceeds via the formation of an N-anion which attacks the methyl iodide.

-

Quenching: Carefully quench with water/acid to protonate the carboxylate.

-

Purification: Extract into Ethyl Acetate, wash with sodium thiosulfate (to remove iodine), and concentrate.

Figure 1: Standard Freidinger alkylation pathway for synthesizing N-methylated Z-amino acids.

Structural Characterization (Spectroscopy)

Validating the identity of Z-N-Me-D-Nva-OH requires specific attention to the N-methyl group and the preservation of chirality.

Nuclear Magnetic Resonance (NMR)

-

Solvent:

or DMSO- -

NMR Key Signals:

-

Aromatic (Z-group): Multiplet at

7.30–7.40 ppm (5H). -

Benzylic (

-Ph): Singlet/Doublet at -

-Proton: Multiplet/DD at

-

N-Methyl: Singlet at

2.80–3.00 ppm (3H). Diagnostic peak; often split due to rotamers. -

Norvaline Side Chain: Propyl group signals (

0.9 (t), 1.3 (m), 1.7 (m)).

-

Mass Spectrometry (MS)

-

Ionization: ESI (Electrospray Ionization) in Positive Mode.

-

Expected Ions:

Chiral Purity Analysis (HPLC)

To ensure no racemization occurred during methylation (conversion of D to L), chiral HPLC is mandatory.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol (with 0.1% TFA).

-

Detection: UV at 210 nm or 254 nm.

-

Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Handling, Stability & Safety

Storage Conditions

-

Temperature: Store at -20 °C for long-term stability.

-

Atmosphere: Hygroscopic; store under Nitrogen or Argon.

-

Container: Amber glass vial (light sensitive due to Z-group degradation over long periods).

Solubility & Usage

-

Dissolution: Dissolve in DMF or NMP for solid-phase peptide synthesis (SPPS).

-

Coupling Reagents: HATU or PyBOP are recommended. Standard carbodiimides (DCC/DIC) may be too slow due to the steric hindrance of the N-methyl group.

Figure 2: Decision logic for handling and coupling N-methylated amino acid derivatives.

References

-

Freidinger, R. M., et al. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. Journal of Organic Chemistry.

- Bachem. (n.d.). Peptide Synthesis Guide: N-Methyl Amino Acids.

-

ChemicalBook. (2024). Product entry for Z-N-Me-L-Nva-OH (CAS 177659-78-8).[4]

-

Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews.

Sources

Role of N-methyl-D-norvaline in peptidomimetic design

Executive Summary: The "Goldilocks" Residue

In the landscape of peptidomimetic drug design, N-methyl-D-norvaline (N-Me-D-Nva) occupies a critical, yet often underutilized, niche. It serves as a strategic solution to a common medicinal chemistry paradox: the need for hydrophobic bulk and membrane permeability (via N-methylation) without the synthetic intractability and conformational locking associated with β-branched residues like N-methyl-D-valine or N-methyl-D-isoleucine.

This guide delineates the physicochemical and structural rationale for incorporating N-Me-D-Nva into peptide scaffolds. It moves beyond simple substitution, framing this residue as a precision tool for optimizing Type II' β-turns , enhancing proteolytic stability , and solving steric clashes in the N-methylated peptide backbone.

Structural Mechanics & Physicochemical Impact

The inclusion of N-Me-D-Nva introduces three simultaneous constraints on the peptide backbone. Understanding the interplay of these forces is essential for rational design.

The Steric Relief Mechanism (Linear vs. Branched)

The primary utility of N-Me-D-Nva lies in its side-chain topology compared to its isomer, N-methyl-D-valine (N-Me-D-Val).

-

The Problem: N-methylation introduces a methyl group at the amide nitrogen, creating severe steric hindrance with the side chain of the same residue (

) and the preceding residue ( -

The Solution (N-Me-D-Nva): Norvaline possesses a linear n-propyl side chain. It lacks the β-branching carbon. This retains the hydrophobic volume and lipophilicity required for receptor binding but "unclogs" the steric congestion around the N-methyl group.

Table 1: Physicochemical Comparison of Hydrophobic N-Methyl-D-Amino Acids

| Residue | Side Chain Structure | Steric Clash with N-Me | Coupling Difficulty | Primary Design Utility | |

| N-Me-D-Ala | Methyl | No | Low | Low | Scanning / Flexibility |

| N-Me-D-Val | Isopropyl | Yes | Severe | Extreme | Rigidification / High Constraint |

| N-Me-D-Leu | Isobutyl | No ( | Moderate | High | Bulk filling |

| N-Me-D-Nva | n-Propyl | No | Moderate | Moderate | Steric Relief + Hydrophobicity |

Conformational Control: The Type II' -Turn

The combination of D-chirality and N-methylation is a powerful inducer of turn structures.

-

D-Amino Acids: Naturally favor positive

(phi) and -

N-Methylation: Restricts the

angle and eliminates the H-bond donor capability, preventing the formation of -

Synergy: N-Me-D-Nva at the

position of a tetrapeptide sequence strongly nucleates a Type II'

Applications in Drug Design

Proteolytic Stability (The "Double-Lock" Effect)

Peptides are rapidly degraded by proteases (e.g., trypsin, chymotrypsin). N-Me-D-Nva offers a "double-lock" mechanism against hydrolysis:

-

Stereochemical Lock: Most mammalian proteases do not recognize D-stereocenters.

-

Steric/Chemical Lock: N-methylation prevents the formation of the transition state required for amide bond hydrolysis and eliminates the H-bond required by the protease active site (e.g., in serine proteases).

Improving Oral Bioavailability

N-methylation is a proven strategy to improve membrane permeability (as seen in Cyclosporine A). By masking the polar N-H bond, N-Me-D-Nva increases the global lipophilicity (LogP) and reduces the desolvation energy required to enter the lipid bilayer.

-

Usage: Replace solvent-exposed hydrophobic residues (Leu, Val) with N-Me-D-Nva to boost permeability without altering the pharmacophore significantly.

Experimental Methodologies

Decision Logic for Incorporation

Before synthesis, apply this logic to determine if N-Me-D-Nva is the correct tool.

Figure 1: Decision matrix for selecting N-Me-D-Nva over other hydrophobic residues.

Synthesis Protocol: Coupling N-Me-D-Nva

Coupling onto an N-methylated residue or coupling an N-methylated residue to the chain is difficult due to steric hindrance.[1] Standard HBTU/HOBt protocols often fail, leading to deletion sequences.

Protocol: High-Efficiency Solid-Phase Coupling of Fmoc-N-Me-D-Nva-OH

Reagents:

-

Resin: Rink Amide ChemMatrix (PEG-based resins swell better for difficult sequences).

-

Amino Acid: Fmoc-N-Me-D-Nva-OH (3.0 eq).

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 eq).

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) (3.0 eq) + DIPEA (6.0 eq).

-

Solvent: DMF/NMP (1:1 v/v).

Step-by-Step Workflow:

-

Pre-Activation (Critical): Dissolve Fmoc-N-Me-D-Nva-OH, HATU, and HOAt in dry DMF/NMP. Add DIPEA. Shake for exactly 30 seconds . Note: Do not over-activate; HATU esters can hydrolyze or racemize if left too long before addition.

-

Coupling: Add the pre-activated mixture to the resin.[2]

-

Temperature: Microwave irradiation at 75°C for 10 minutes OR room temperature for 3 hours.

-

N-methylated residues have slower kinetics; heat is highly recommended.

-

-

Double Coupling: Drain and repeat the coupling step with fresh reagents. This is mandatory for N-methylated residues to ensure >99% conversion.

-

Capping: After coupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:9) in DMF to prevent deletion sequences.

-

Chloranil Test: Use the Chloranil test (for secondary amines) rather than the Kaiser test (for primary amines) to verify coupling completion if coupling onto an N-terminal proline or another N-methyl residue.

Figure 2: Optimized SPPS workflow for N-methylated residues.

References

-

Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Link

-

Di Gioia, M. L., Leggio, A., Liguori, A., & Perri, F. (2016). N-Methylated Amino Acids in Peptide Synthesis: Recent Developments. Mini-Reviews in Medicinal Chemistry, 16(8), 683-690. Link

-

White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. Link

-

Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004).

-amino acids. Chemical Reviews, 104(11), 5823-5846. Link -

Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition, 21(7), 512-523. Link

Sources

Topic: Conformational Effects of N-Methylation on D-Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary